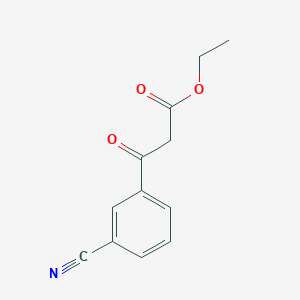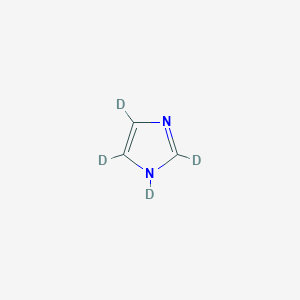
6-クロロ-2-(トリブチルスタンニル)ピリジン
概要
説明
6-Chloro-2-(tributylstannyl)pyridine is an organotin compound with the molecular formula C17H30ClNSn. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by a tributylstannyl group and the hydrogen atom at the 6-position is replaced by a chlorine atom. This compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
科学的研究の応用
6-Chloro-2-(tributylstannyl)pyridine is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Catalysis: Acts as a precursor in the preparation of catalysts for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
6-Chloro-2-(tributylstannyl)pyridine can be synthesized through the stannylation of 6-chloropyridine. The typical synthetic route involves the reaction of 6-chloropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 6-Chloro-2-(tributylstannyl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
6-Chloro-2-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as lithium diisopropylamide (LDA) or n-butyllithium, used to deprotonate the starting materials and activate them for reaction.
Major Products Formed
Cross-Coupling Products: The major products formed from reactions involving 6-Chloro-2-(tributylstannyl)pyridine are typically biaryl compounds or other substituted pyridines, depending on the nature of the coupling partner.
作用機序
The mechanism of action of 6-Chloro-2-(tributylstannyl)pyridine primarily involves its role as a reagent in palladium-catalyzed cross-coupling reactions. The compound undergoes oxidative addition to the palladium catalyst, forming a palladium-stannyl intermediate. This intermediate then reacts with an electrophilic coupling partner, such as an aryl halide, to form the desired carbon-carbon bond. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .
類似化合物との比較
Similar Compounds
2-(Tributylstannyl)pyridine: Similar structure but lacks the chlorine atom at the 6-position.
6-Fluoro-2-(tributylstannyl)pyridine: Similar structure but has a fluorine atom instead of a chlorine atom at the 6-position.
4-Chloro-2-(tributylstannyl)pyridine: Similar structure but the chlorine atom is at the 4-position instead of the 6-position.
Uniqueness
6-Chloro-2-(tributylstannyl)pyridine is unique due to the presence of both the chlorine atom and the tributylstannyl group on the pyridine ring. This combination allows for selective functionalization at the 2-position and the 6-position, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
tributyl-(6-chloropyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBYIFPGENOZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472566 | |
| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263698-99-3 | |
| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)


![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)









